molecular formula C20H27N3O2S B2811653 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide CAS No. 893928-33-1

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

Cat. No. B2811653
CAS RN: 893928-33-1
M. Wt: 373.52
InChI Key: NGJNJYWJWNVJGL-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Hydrogen Bonding Patterns

The study of hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides reveals insights into how specific structural features influence the formation of molecular chains and sheets through hydrogen bonding. This research provides foundational knowledge for understanding the molecular assembly of complex compounds, which could be relevant for the design of materials or drugs with tailored properties (Gerson López et al., 2010).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated the effect of hydrogen bonding on self-assembly processes. These studies not only shed light on the structural versatility of these compounds but also explore their potential antioxidant activities, which could be significant in developing therapeutic agents with antioxidant properties (K. Chkirate et al., 2019).

Reactivity and Potential for Derivative Synthesis

The reactivity of similar pyrazolo compounds has been investigated to generate a variety of derivatives. Such studies are crucial for expanding the chemical space around the core compound, potentially leading to the discovery of new biological activities or material properties (L. Mironovich et al., 2013).

Inhibitor Synthesis for Enzymatic Targets

Research into the synthesis of spiropiperidine lactam derivatives as inhibitors for acetyl-CoA carboxylase highlights the potential of using this chemical framework for developing inhibitors against specific enzymatic targets. This approach could be crucial for designing new drugs aimed at metabolic disorders or cancers (K. Huard et al., 2012).

Chemoselective Acetylation for Drug Synthesis

The chemoselective acetylation of aminophenols using immobilized lipase presents a methodologically interesting approach for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, which are valuable in natural synthesis of drugs, including antimalarials. This research offers insights into green chemistry approaches for drug synthesis (Deepali B Magadum et al., 2018).

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-13(2)14-6-8-15(9-7-14)25-10-18(24)21-19-16-11-26-12-17(16)22-23(19)20(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNJYWJWNVJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.